molecular formula C20H29ClN2O2 B14990541 2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B14990541
M. Wt: 364.9 g/mol
InChI Key: KTSDOZMGXGWSDY-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines a chlorinated phenoxy group, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one typically involves multiple steps One common approach is the condensation of 4-chloro-3-methylphenol with an appropriate alkylating agent to introduce the phenoxy groupThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H29ClN2O2

Molecular Weight

364.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C20H29ClN2O2/c1-16-14-18(7-8-19(16)21)25-15-20(24)23-12-3-2-6-17(23)9-13-22-10-4-5-11-22/h7-8,14,17H,2-6,9-13,15H2,1H3

InChI Key

KTSDOZMGXGWSDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2CCN3CCCC3)Cl

Origin of Product

United States

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